Spiro(3H-2,1-benzoxathiole-3,1'-cyclohexane), 1,1-dioxide
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Overview
Description
Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide: is a chemical compound with the molecular formula C12H14O3S and a molecular weight of 238.303 g/mol It is characterized by a spiro structure, which means that two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the use of sulfur dioxide and cyclohexanone derivatives in the presence of a catalyst . The reaction conditions often require specific temperatures and pressures to ensure the formation of the desired spiro compound.
Industrial Production Methods: In industrial settings, the production of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide undergoes various chemical reactions, including oxidation , reduction , and substitution reactions . These reactions can be influenced by the presence of different reagents and catalysts.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as or under acidic conditions.
Reduction: Reduction reactions may involve the use of or .
Substitution: Substitution reactions can occur in the presence of halogens or nucleophiles under specific conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones , while reduction can produce thiols or alcohols .
Scientific Research Applications
Chemistry: In chemistry, Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound has been studied for its potential antibacterial and antifungal properties. It may serve as a lead compound for the development of new antimicrobial agents .
Medicine: In medicine, Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide is being investigated for its potential therapeutic effects. It may have applications in the treatment of certain diseases due to its unique chemical properties .
Industry: In industrial applications, this compound can be used as an intermediate in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in different manufacturing processes .
Mechanism of Action
The mechanism of action of Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors , leading to changes in cellular processes . The exact pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- Spiro(3H-2,1-benzoxathiole-3,9’-[9H]xanthene), 1,1-dioxide
- 3’,6’-dichlorospiro[benzo[c][1,2]oxathiole-3,9’-xanthene], 1,1-dioxide
- 3H-1,2-Benzoxathiole,2,2-dioxide
Uniqueness: Spiro(3H-2,1-benzoxathiole-3,1’-cyclohexane), 1,1-dioxide stands out due to its specific spiro structure and the presence of both benzoxathiole and cyclohexane rings.
Properties
CAS No. |
79253-79-5 |
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Molecular Formula |
C12H14O3S |
Molecular Weight |
238.30 g/mol |
IUPAC Name |
spiro[2,1λ6-benzoxathiole-3,1'-cyclohexane] 1,1-dioxide |
InChI |
InChI=1S/C12H14O3S/c13-16(14)11-7-3-2-6-10(11)12(15-16)8-4-1-5-9-12/h2-3,6-7H,1,4-5,8-9H2 |
InChI Key |
FWLHSILHPJXBEN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=CC=CC=C3S(=O)(=O)O2 |
Origin of Product |
United States |
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